molecular formula C29H30N2O7 B2867745 methyl 4-({2-methyl-4-oxo-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}oxy)benzoate; propan-2-ol CAS No. 1216923-93-1

methyl 4-({2-methyl-4-oxo-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}oxy)benzoate; propan-2-ol

Cat. No.: B2867745
CAS No.: 1216923-93-1
M. Wt: 518.566
InChI Key: JCSUYFSVZFZFLF-UHFFFAOYSA-N
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Description

The compound methyl 4-({2-methyl-4-oxo-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}oxy)benzoate; propan-2-ol features a chromeno-oxazine core fused with a pyran ring. Key structural elements include:

  • A 2-methyl-4-oxo group on the oxazin ring.
  • A methyl 4-oxybenzoate ester linked to the oxazin ring.
  • Propan-2-ol as a co-former, likely enhancing crystallinity or stability .

This structure combines lipophilic (chromeno-oxazine) and polar (pyridine, ester) moieties, suggesting balanced solubility properties. While direct synthesis data for this compound are unavailable in the provided evidence, analogous chromeno-oxazine derivatives are synthesized via coupling reactions using bases like caesium carbonate in dry DMF , with characterization by NMR, IR, and mass spectrometry .

Properties

IUPAC Name

methyl 4-[[2-methyl-4-oxo-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6.C3H8O/c1-16-24(34-19-5-3-18(4-6-19)26(30)31-2)23(29)20-7-8-22-21(25(20)33-16)14-28(15-32-22)13-17-9-11-27-12-10-17;1-3(2)4/h3-12H,13-15H2,1-2H3;3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSUYFSVZFZFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=NC=C4)OC5=CC=C(C=C5)C(=O)OC.CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({2-methyl-4-oxo-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}oxy)benzoate; propan-2-ol (CAS Number: 1216923-93-1) is a complex organic compound with potential biological activities. This article explores its biological activity through various studies, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C29H30N2O7C_{29}H_{30}N_{2}O_{7}, with a molecular weight of 518.6 g/mol. The structure features a chromeno[8,7-e][1,3]oxazine core that is substituted with a pyridinylmethyl group and a methoxybenzoate moiety. The compound's unique structure suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC29H30N2O7
Molecular Weight518.6 g/mol
CAS Number1216923-93-1

Antimicrobial Activity

Recent studies have indicated that compounds similar to methyl 4-({2-methyl-4-oxo-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}oxy)benzoate exhibit significant antimicrobial properties. For instance, derivatives of chromeno compounds have been evaluated for their efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus using agar diffusion methods.

In one study, the synthesized compounds demonstrated notable antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Antioxidant Activity

The antioxidant potential of methyl 4-({2-methyl-4-oxo-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}oxy)benzoate has also been investigated. Compounds with similar structures have shown strong radical scavenging activity in DPPH assays and reducing power assays . The ability to scavenge free radicals indicates potential for therapeutic applications in oxidative stress-related diseases.

The biological activity of methyl 4-({2-methyl-4-oxo-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}oxy)benzoate may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Modulation : It may act as a ligand for various receptors involved in inflammation or immune response.
  • Oxidative Stress Reduction : Its antioxidant properties could mitigate oxidative damage by neutralizing reactive oxygen species.

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of synthesized chromeno derivatives against a panel of pathogens. The study reported that certain derivatives exhibited MIC values comparable to or better than conventional antibiotics .

Study 2: Antioxidant Potential

Another study focused on the antioxidant capacity of related compounds using various in vitro assays. The results indicated that these compounds effectively reduced oxidative stress markers in cellular models .

Scientific Research Applications

It appears the query is for information on the applications of the chemical compound "methyl 4-({2-methyl-4-oxo-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}oxy)benzoate; propan-2-ol". However, based on the search results, comprehensive data tables, well-documented case studies, detailed research findings, and authoritative insights regarding this specific compound are not available. The search results only provide database entries with basic chemical information .

It is possible to provide information on similar compounds and related research areas that could be relevant to the query. For example, the kynurenine (KYN) pathway and its metabolites have roles as both pro-oxidants and antioxidants, influencing neurodegenerative diseases, cancer, and inflammation . Some specific compounds mentioned in the search results include:

  • Picolinic acid (PA) This compound has both antioxidant and pro-oxidant properties, which vary depending on the context. It can enhance the generation of reactive oxygen species (ROS) in some situations, while in others, it can reduce oxidative stress and enhance antioxidant enzyme activity .
  • Indole-3-acetic acid (IAA) IAA exhibits dual antioxidant and pro-oxidant properties, depending on the biological conditions. It has strong antioxidant activity, scavenging radicals and inhibiting lipid peroxidation, but can also have pro-oxidant effects under certain conditions .
  • Indole-3-Propionic Acid (IPA) IPA has high antioxidant activity, protecting cells from oxidative damage and has demonstrated neuroprotective and anti-inflammatory effects .

Additionally, some search results discuss other chemical compounds, such as a variety of pyrimidine, oxadiazole, and benzoxazole derivatives, but do not provide application information .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights substituent variations, molecular weights, and key properties of analogous chromeno-oxazine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
Target Compound 2-Methyl, 4-oxo, 9-(pyridin-4-yl)methyl Not explicitly provided* ~550 (estimated) Predicted pKa ~5.65 (ester); moderate solubility due to pyridine
Methyl 4-{[9-(2,4-Dimethoxyphenyl)-4-oxo-...]oxy}benzoate; propan-2-ol 9-(2,4-Dimethoxyphenyl) C₃₀H₃₁NO₉·C₃H₈O 549.576 (monoisotopic) Higher lipophilicity (methoxy groups); 1:1 propan-2-ol solvate
9-(3-Methoxybenzyl)-4-propyl-...chromeno-oxazin-2-one 9-(3-Methoxybenzyl), 4-propyl C₂₃H₂₅NO₄ 391.45 Reduced polarity (propyl, methoxy); potential for CNS penetration
Methyl 4-[(9-Cyclopropyl-4-oxo-...)oxy]benzoate 9-Cyclopropyl C₂₂H₁₉NO₆ 393.39 Increased steric bulk; predicted density 1.413 g/cm³
3-Phenyl-9-[(pyridin-4-yl)methyl]-4H-...chromeno-oxazin-4-one; propan-2-ol 3-Phenyl, 9-(pyridin-4-yl)methyl C₂₆H₂₆N₂O₄ 430.50 Lower molecular weight; phenyl enhances π-π interactions

*Note: The target compound’s molecular formula is inferred as C₂₇H₂₅N₂O₆·C₃H₈O based on analogs .

Substituent Effects on Physicochemical Properties

  • Pyridinyl vs. Methoxy/Phenyl Groups : The pyridin-4-yl group in the target compound enhances water solubility and hydrogen-bonding capacity compared to methoxy () or phenyl () substituents, which are more lipophilic .
  • Propan-2-ol Co-Formation : Propan-2-ol solvates (e.g., ) improve crystallinity, as seen in SHELX-refined structures , but may lower melting points compared to unsolvated forms.

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